4-(Fluoromethyl)-2-nitrobenzo[d]oxazole
Description
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole is a fluorinated nitro-substituted benzoxazole derivative. The compound features a benzoxazole core with a fluoromethyl (-CH2F) group at the 4-position and a nitro (-NO2) group at the 2-position.
Properties
Molecular Formula |
C8H5FN2O3 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5FN2O3/c9-4-5-2-1-3-6-7(5)10-8(14-6)11(12)13/h1-3H,4H2 |
InChI Key |
VVDPEDIAXVZUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminobenzoxazole to form 2-nitrobenzoxazole, which is then subjected to a fluoromethylation reaction using a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-(Aminomethyl)-2-nitrobenzo[d]oxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Carboxymethyl)-2-nitrobenzo[d]oxazole or 4-(Formyl)-2-nitrobenzo[d]oxazole.
Scientific Research Applications
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluoromethyl group can enhance binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole with structurally related oxazole derivatives:
Key Observations:
- In contrast, the trifluoromethyl group in the analog () exerts stronger electron-withdrawing effects, which may reduce nucleophilic attack susceptibility .
- Lipophilicity : The fluoromethyl group offers a balance between hydrophobicity and electronic effects compared to the more lipophilic trifluoromethyl group. This could influence pharmacokinetic properties in biological applications.
Reactivity and Functional Performance
- Photo-Oxidation: Oxazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit altered reactivity with singlet oxygen. The absence of allylic hydrogens in the benzoxazole core favors [4+2]-cycloaddition over ene reactions, as seen in unsubstituted oxazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
